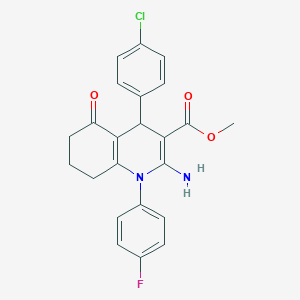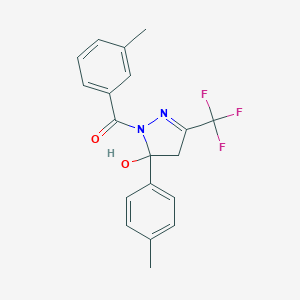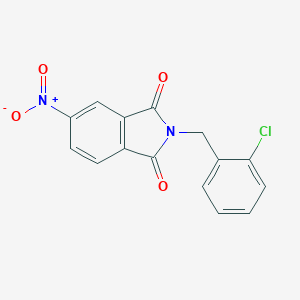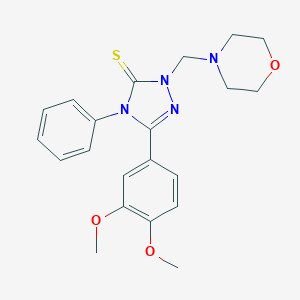![molecular formula C27H21BrN2O2 B393877 2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B393877.png)
2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a bromophenyl group, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 4-bromoaniline to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom.
Scientific Research Applications
2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The benzyloxy and bromophenyl groups may play a role in binding to target proteins or enzymes, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzyloxy)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 2-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 2-[4-(benzyloxy)phenyl]-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C27H21BrN2O2 |
|---|---|
Molecular Weight |
485.4g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(4-phenylmethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C27H21BrN2O2/c28-21-12-14-22(15-13-21)30-26(29-25-9-5-4-8-24(25)27(30)31)20-10-16-23(17-11-20)32-18-19-6-2-1-3-7-19/h1-17,26,29H,18H2 |
InChI Key |
CEPFIHQDEOQULL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B393797.png)
![Methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393798.png)

![3-nitro-N'-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide](/img/structure/B393801.png)
![[(1-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPYL)SULFANYL]SULFONATE](/img/structure/B393802.png)
![5-(4-TERT-BUTYLPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B393803.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B393808.png)
![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B393809.png)
![2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B393811.png)
![Ethyl 2-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B393813.png)
![5-[(3-Bromo-4-hydroxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B393815.png)

